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Compound of Interest

Compound Name: AS1975063
CAS No.: 955925-61-8
Cat. No.: B605609
Get Quote
. J

Target: GPR119 (Glucose-Dependent Insulinotropic Receptor) Primary Application: Type 2
Diabetes (T2D) and Metabolic Syndrome Research Compound Class: Potent, Selective Small-
Molecule GPR119 Agonist

Part 1: Introduction & Mechanism of Action[1]
The "Dual-Action" Metabolic Regulator
AS1975063 is a high-affinity agonist of GPR119, a G

s-coupled GPCR predominantly expressed in pancreatic

-cells and intestinal L-cells. Unlike traditional sulfonylureas that carry hypoglycemia risks,
GPR119 agonists like AS1975063 facilitate glucose-dependent insulin secretion (GDIS).

This compound is a critical tool for T2D research because it mimics the physiological "incretin
effect” through two distinct but synergistic pathways:

« Intestinal L-Cells: Activation triggers the secretion of GLP-1 (Glucagon-Like Peptide-1) and
GIP.[1][2]
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¢ Pancreatic

-Cells: Direct activation elevates intracellular cAMP, enhancing insulin exocytosis in the
presence of elevated glucose.

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by AS1975063,
highlighting its downstream effects on insulin and GLP-1 secretion.
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Figure 1: AS1975063 activates GPR119 via Gs-coupling, driving CAMP accumulation to trigger
incretin and insulin release.[3]

Part 2: Compound Handling & Formulation

Critical Warning: GPR119 agonists are characteristically lipophilic. Improper solubilization is the
#1 cause of experimental failure (e.g., precipitation in the gut or lack of cellular uptake).

Solubility Data & Storage

Parameter Specification Notes

Varies by specific salt form;

Molecular Weight ~350-500 g/mol
check CoA.
] ] Soluble up to 50 mM. Avoid
Stock Solvent DMSO (Dimethyl sulfoxide)
water for stocks.
) Stable for >12 months as solid;
Storage -20°C (Desiccated) ] )
<1 month in solution.
i ] 0.5% Methylcellulose + 0.1% Preferred for oral gavage
In Vivo Vehicle )
Tween 80 (suspension).
] 20% PEG400/ 10% For higher solubility needs
Alt. Vehicle )
Cremophor EL (clear solution).

Preparation Protocol (In Vivo Dosing)

Target Dose: 10 mg/kg (Range: 3—30 mg/kg) Route: Oral Gavage (p.o.)

¢ Weighing: Calculate total mass required:

o Levigation: Place AS1975063 powder in a mortar. Add a small volume (e.g., 2% of final vol)
of Tween 80 and grind to a smooth paste to wet the hydrophobic surface.

e Suspension: Slowly add 0.5% Methylcellulose (MC) solution while triturating continuously to
prevent clumping.
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e Homogenization: Sonicate the suspension for 10—15 minutes until a uniform, fine dispersion
is achieved. Do not filter sterilize suspensions.

Part 3: In Vitro Validation (CAMP Assay)

Before moving to animals, validate the compound's potency in a cell-based system (e.g.,
HEK293-GPR119 or GLUTag cells).

Protocol: cAMP Accumulation[2]

o Seeding: Plate GPR119-expressing cells (20,000 cells/well) in 96-well plates. Incubate
overnight.

o Starvation: Replace media with serum-free buffer containing 0.5 mM IBMX
(phosphodiesterase inhibitor) to prevent cAMP degradation.

e Treatment: Add AS1975063 (Serial dilution: 1 nM to 10

M).

o Positive Control: Forskolin (10

M).

o Vehicle Control: 0.1% DMSO.
 Incubation: Incubate for 30—45 minutes at 37°C.
o Detection: Lyse cells and quantify cCAMP using a TR-FRET or GloSensor™ cAMP assay.
e Analysis: Plot Log[Concentration] vs. Response to determine EC

. Expected EC

is typically <100 nM.

Part 4: In Vivo Efficacy (Oral Glucose Tolerance
Test)
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The OGTT is the gold standard for validating GPR119 efficacy. AS1975063 should improve
glucose excursion only when glucose is elevated.

Experimental Design

e Model: C57BL/6J (Diet-Induced Obese) or db/db mice (8—12 weeks old).
e Groups (n=8-10):

o Vehicle (0.5% MC/0.1% Tween 80).

o AS1975063 (10 mg/kg).

o Positive Control (e.g., Sitagliptin 10 mg/kg or standard GPR119 agonist like MBX-2982).

Step-by-Step Workflow

Step 1: Fasting Step 2: Baseline Blood
(6-16 Hours) (t = -60 min)

Step 3: Compound Dosing
(t =-30 min)

Step 4: Glucose Challenge
(t =0 min)

Step 5: Sampling
(15, 30, 60, 120 min)

Y

Click to download full resolution via product page

Figure 2: Temporal workflow for assessing AS1975063 efficacy via OGTT.

Detailed Procedure

o Fasting: Fast mice for 6 hours (morning fast preferred to reduce metabolic stress) or
overnight (16h).

o Baseline (t=-60): Measure fasting blood glucose (FBG) via talil nick.
e Drug Administration (t=-30): Administer AS1975063 or Vehicle via oral gavage.
o Rationale: GPR119 agonists require ~30 mins to reach peak plasma concentration (
) before the glucose load.

e Glucose Challenge (t=0): Administer Glucose (2 g/kg) via oral gavage.
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o Sampling: Measure blood glucose at t=15, 30, 60, and 120 minutes.

e Optional: Collect plasma at t=15 min to measure active GLP-1 and Insulin levels (requires
DPP-4 inhibitor in collection tubes).

Data Analysis
e Primary Endpoint: Area Under the Curve (AUC) for Blood Glucose (0—120 min).

e Success Criteria: AS1975063 group should show a statistically significant reduction in
Glucose AUC compared to Vehicle (typically 20—40% reduction in DIO mice).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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